molecular formula C13H22N2O2 B14642794 1-Octylthymine CAS No. 54565-90-1

1-Octylthymine

Cat. No.: B14642794
CAS No.: 54565-90-1
M. Wt: 238.33 g/mol
InChI Key: ZZIRNSWKIIZQSN-UHFFFAOYSA-N
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Description

1-Octylthymine is a thymine derivative modified with an octyl chain at the N1 position. Thymine, a pyrimidine nucleobase, is functionalized here to enhance lipophilicity, making it suitable for applications in supramolecular chemistry and nucleic acid analog research. The compound is synthesized via alkylation of thymine with 1-bromooctane, yielding an 80% purified product through column chromatography using hexane/ethyl acetate (80:20) . Its structure has been confirmed via X-ray diffraction, and it forms co-crystals with 9-octyladenine (1:1 ratio) in dimethyl sulfoxide (DMSO), demonstrating strong hydrogen-bonding interactions .

Properties

CAS No.

54565-90-1

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

5-methyl-1-octylpyrimidine-2,4-dione

InChI

InChI=1S/C13H22N2O2/c1-3-4-5-6-7-8-9-15-10-11(2)12(16)14-13(15)17/h10H,3-9H2,1-2H3,(H,14,16,17)

InChI Key

ZZIRNSWKIIZQSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=C(C(=O)NC1=O)C

Origin of Product

United States

Preparation Methods

1-Octylthymine can be synthesized through several methods, including:

    Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This method involves the use of this compound as a mediator to synthesize triple hydrogen-bonding block copolymers.

    Crystallization: this compound can be crystallized from solvents like ethanol and ethyl acetate.

Chemical Reactions Analysis

1-Octylthymine undergoes various chemical reactions, including:

    Hydrogen Bonding: It forms hydrogen bonds with nucleobases like 9-octyladenine.

    Photodimerization: The thymine bases in this compound can undergo photodimerization, depending on the crystal structure.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 1-octylthymine involves hydrogen bonding interactions. It forms stable hydrogen bonds with complementary nucleobases, such as adenine derivatives. These interactions are crucial in the formation of supramolecular structures and the mediation of polymerization processes .

Comparison with Similar Compounds

Key Observations:

Hydrogen-Bonding vs. Hydrophobicity: this compound retains thymine's hydrogen-bonding capacity via its pyrimidine ring, enabling co-crystallization with complementary bases like 9-octyladenine . This contrasts with 1-octylamine, which lacks hydrogen-bonding motifs and interacts primarily via van der Waals forces . The octyl chain in this compound enhances lipophilicity compared to unmodified thymine, similar to 1-octylamine. However, the polar pyrimidine ring reduces solubility in nonpolar solvents relative to pure alkylamines .

Synthetic Efficiency :

  • This compound (80% yield) and 9-octyladenine (85% yield) demonstrate comparable synthetic efficiency, reflecting robust alkylation protocols for nucleobases .

Thermodynamic Stability: Co-crystals of this compound and 9-octyladenine exhibit high stability due to Watson-Crick-like hydrogen bonding, a feature absent in non-nucleobase analogs like octanoic acid-dioctylamine complexes .

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